methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate
Description
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is a chiral ester characterized by a 4-fluorophenyl group, a hydroxyl group at the 2-position, and a methyl ester moiety. The (2R) stereochemistry imparts distinct stereoelectronic properties, influencing its reactivity, solubility, and interactions with biological targets. The fluorine atom at the para position enhances lipophilicity and metabolic stability, while the hydroxyl group allows for hydrogen bonding, making this compound a versatile intermediate in pharmaceutical synthesis and biochemical studies .
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1 |
InChI Key |
BLBFLHCCPUAXDL-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of methyl (2R)-2-(4-fluorophenyl)-2-oxoacetate.
Reduction: Formation of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent effects, stereochemistry, and biological relevance.
Substituent Variations on the Phenyl Ring
Table 1: Impact of Substituent Type and Position
| Compound Name | Molecular Formula | Key Features | Biological Implications |
|---|---|---|---|
| Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate | C9H9FO3 | R-configuration; para-fluoro and 2-hydroxy groups | Enhanced metabolic stability |
| Methyl 2-(4-fluorophenyl)-2-oxoacetate | C9H7FO3 | Oxo group replaces hydroxyl; lacks chiral center | Altered reactivity in ketone-based reactions |
| Methyl 2-(4-chlorophenyl)-2-hydroxyacetate | C9H9ClO3 | Chlorine substitution (larger halogen) | Increased steric hindrance; varied bioactivity |
| (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate | C9H11FNO2 | Amino instead of hydroxyl; S-enantiomer | Potential differences in receptor binding |
| Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl | C9H10ClF2NO2 | Difluoro substitution; hydrochloride salt | Improved solubility and target affinity |
Key Observations:
- Fluorine vs. Chlorine/Bromine: Fluorine’s small size and high electronegativity enhance electronic effects without significant steric bulk, favoring interactions with enzymes or receptors. Chlorine and bromine, being larger, increase steric hindrance and may alter binding modes .
- Hydroxyl vs. Oxo/Amino Groups: The hydroxyl group enables hydrogen bonding, critical for biological activity. Oxo derivatives (e.g., ) participate in nucleophilic reactions, while amino-substituted analogs (e.g., ) exhibit basicity, influencing pharmacokinetics .
Stereochemical Considerations
The (2R) configuration of this compound is a critical differentiator. Enantiomers often display divergent biological activities due to stereospecific interactions:
- Example: (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate () may bind differently to chiral receptors compared to its R-counterpart, affecting efficacy or toxicity .
- Case Study: In , enantiomeric variations in amino-substituted analogs led to significant differences in biological activity, underscoring the importance of stereochemistry in drug design .
Functional Group Modifications
Table 2: Ester Chain and Functional Group Effects
| Compound Name | Functional Group Modifications | Key Properties |
|---|---|---|
| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | Ethyl ester; phenoxy group | Increased lipophilicity |
| Methyl 2-(4-cyano-2-fluorophenyl)acetate | Cyano substitution | Enhanced stability and reactivity |
| Methyl 2-(4-methoxyphenyl)-2-oxoacetate | Methoxy and oxo groups | Electron-donating effects alter reactivity |
Key Findings:
- Ester Chain Length: Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, affecting membrane permeability .
- Electron-Withdrawing Groups: Cyano groups () stabilize intermediates in synthesis, while methoxy groups () donate electrons, altering reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
